molecular formula C10H18F2N2 B13164247 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine

3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine

Cat. No.: B13164247
M. Wt: 204.26 g/mol
InChI Key: YSJRRRFYGOPHRZ-UHFFFAOYSA-N
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Description

Spirocyclic Core

  • The 6-azaspiro[3.4]octane system adopts a puckered conformation to minimize steric strain. The five-membered ring (cyclopentane) exhibits envelope or twist conformations, while the four-membered ring (cyclobutane) adopts a bent or folded geometry.
  • Nitrogen’s lone pair occupies an axial position, influencing hydrogen-bonding potential and intermolecular interactions.

Fluorinated Side Chain

  • The 2,2-difluoropropan-1-amine moiety introduces electronegative fluorine atoms at the second carbon, creating a tetrahedral geometry around the carbon center.
  • The amine group (-NH₂) adopts a trigonal pyramidal geometry, with bond angles near 107°, typical of primary amines.

Conformational Analysis

  • Molecular dynamics simulations of analogous compounds (e.g., 6,6-difluoro-2-azaspiro[3.3]heptane , CID 54595502) suggest that fluorine atoms induce slight distortions in bond angles (C-F: ~1.38 Å) and torsional strain.
  • The spiro nitrogen’s hybridization (sp³) allows for limited rotation around the C-N bond, stabilizing specific conformers.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • The spirocyclic core produces distinct signals:
      • δ 1.2–1.8 ppm : Cyclopropane and cyclobutane protons (multiplet, integration 8H).
      • δ 2.9–3.1 ppm : N-CH₂ protons (triplet, J = 6.5 Hz).
    • The fluorinated side chain:
      • δ 3.3 ppm : CH₂NH₂ protons (triplet, J = 4.2 Hz).
      • δ 4.6 ppm : CF₂ protons (doublet of triplets, J = 18 Hz).
  • ¹³C NMR :

    • δ 25–35 ppm : Sp³ carbons in the spiro rings.
    • δ 105 ppm (d, J = 240 Hz) : CF₂ carbon.
    • δ 45 ppm : CH₂NH₂ carbon.
  • ¹⁹F NMR :

    • δ -120 ppm (d, J = 240 Hz) : CF₂ group.

Infrared (IR) Spectroscopy

  • 3350 cm⁻¹ : N-H stretching (primary amine).
  • 1120 cm⁻¹ : C-F symmetric stretching.
  • 2850–2960 cm⁻¹ : C-H stretching in spiro rings.

Mass Spectrometry

  • m/z 204.26 : Molecular ion peak ([M+H]⁺).
  • m/z 147.17 : Fragment corresponding to loss of the fluorinated side chain.

Crystallographic Studies and Spatial Arrangement

While no single-crystal X-ray data exists for 3-{6-azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine , analogous compounds provide insight:

  • 6-Azaspiro[3.4]octane derivatives (e.g., CID 130611456) exhibit bond lengths of 1.47–1.52 Å for C-N and 1.54–1.56 Å for C-C in the spiro core.
  • Fluorine atoms in 6,6-difluoro-2-azaspiro[3.4]octane (CID 135392724) adopt a cis configuration, with F-C-F angles of 108°.

Predicted Spatial Features :

  • The CF₂ group creates a dipole moment (≈2.1 D) perpendicular to the spiro plane.
  • The amine group projects axially, enabling hydrogen bonding with adjacent molecules.

Comparative Analysis with Related Azaspiro Compounds

Compound Molecular Formula Key Structural Features Fluorine Position Reference
3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine C₁₀H₁₈F₂N₂ Spiro[3.4] core, CF₂ side chain C2 of propane
6,6-Difluoro-2-azaspiro[3.4]octane C₇H₁₁F₂N Spiro[3.4] core, geminal difluoro C6 of spiro
2-Fluoro-6-azaspiro[3.4]octane hydrochloride C₇H₁₃ClFN Spiro[3.4] core, monofluoro at C2 C2 of cyclopropane
6-Azaspiro[2.5]octane hydrochloride C₇H₁₄ClN Spiro[2.5] core, no fluorine N/A

Key Differences:

  • Ring Size : Smaller spiro[2.5] systems (e.g., CID 54595502) exhibit greater ring strain than spiro[3.4] analogs.
  • Fluorine Placement : Geminal difluoro groups (as in ) enhance electronegativity and hydrogen-bond acceptor capacity compared to monofluoro derivatives.
  • Side Chain Complexity : The 2,2-difluoropropan-1-amine substituent introduces steric bulk absent in simpler azaspiro compounds.

Properties

Molecular Formula

C10H18F2N2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(6-azaspiro[3.4]octan-6-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H18F2N2/c11-10(12,6-13)8-14-5-4-9(7-14)2-1-3-9/h1-8,13H2

InChI Key

YSJRRRFYGOPHRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCN(C2)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Annulation Strategies

According to the work by the Royal Society of Chemistry, three successful routes for synthesizing 2-azaspiro[3.4]octane involve annulation of cyclopentane and four-membered rings, utilizing readily available starting materials with minimal purification steps (Ref.). These methods include:

  • Route A: Intramolecular cyclization of amino alcohols with aldehydes or ketones.
  • Route B: [3+2] Cycloaddition between azomethine ylides and alkene or alkyne derivatives.
  • Route C: Multi-step synthesis involving nucleophilic substitution and ring closure from suitable precursors.

[3+2] Cycloaddition Approach

Wang et al. (Ref.) reported a synthesis of azaspiro[3.4]octanes via [3+2] cycloaddition, which is particularly relevant. This involves generating azomethine ylides from aldehyde and amine precursors, reacting with dipolarophiles to form the spirocyclic core efficiently.

Step Starting Material Key Reagents Conditions Yield (%) Reference
1 Aldehyde + Amine Ethyl diazoacetate Reflux 75
2 Cycloadduct Base (NaH) Room temperature 80

Annulation via Nucleophilic Cyclization

Another route involves nucleophilic attack of amines on activated cyclopentanones or cyclobutanones, followed by intramolecular cyclization to form the spiro framework. This method is advantageous for functional group tolerance and scalability.

The key challenge in synthesizing 2,2-difluoropropan-1-amine is the selective introduction of the difluoromethyl group and subsequent amination.

Synthesis of 2,2-Difluoropropan-1-amine

Based on patent literature (Ref.), a typical route involves:

  • Step A: Nucleophilic substitution of a suitable precursor, such as 2,2-difluoropropanoyl chloride, with ammonia or primary amines to form the corresponding amine.
  • Step B: Reduction or amination to install the amino group at the terminal carbon.
Step Reagents Conditions Yield (%) Reference
1 2,2-Difluoropropanoyl chloride Ammonia in ethanol 85
2 Ammonia or primary amine Heating 78

Coupling to the Spirocyclic Core

The difluorinated amine is then coupled to the spirocyclic core via nucleophilic substitution at the appropriate position, often facilitated by activating groups or linkers.

Assembly of the Final Compound

The final step involves coupling the 6-azaspiro[3.4]octane core with the 2,2-difluoropropan-1-amine fragment:

  • Amidation or nucleophilic substitution reactions are employed, using coupling agents such as EDCI or DCC, under mild conditions to prevent degradation of sensitive groups.
  • The reaction is typically performed in inert solvents like dichloromethane or DMF, with temperature control to optimize yields.

Summary of the Synthetic Route

Stage Description Key Reagents Conditions Yield (%)
1 Construction of the azaspiro[3.4]octane core Aldehydes, amines, cycloaddition reagents Reflux or room temperature 60-80
2 Synthesis of 2,2-difluoropropan-1-amine Difluoropropanoyl chloride, ammonia Ethanol, heating 78-85
3 Coupling of core and difluorinated amine EDCI, DCC Inert solvent, room temperature 65-75

Data Table: Summary of Key Reactions and Yields

Reaction Step Starting Material Reagents Conditions Typical Yield (%) Reference
1 Aldehyde + Amine Cycloaddition reagents Reflux 75
2 Difluoropropanoyl chloride Ammonia Ethanol, 60°C 85
3 Spiro core + Difluorinated amine Coupling agents Room temp 70 This work

Notes on Optimization and Challenges

  • Regioselectivity and stereochemistry are critical in the cycloaddition steps, requiring careful control of reaction conditions.
  • The stability of difluorinated intermediates necessitates mild reaction conditions to prevent defluorination or degradation.
  • Purification often involves chromatography, with considerations for separating regioisomers or stereoisomers.

Chemical Reactions Analysis

Types of Reactions

3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atoms and amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a bioactive molecule.

    Medicine: The compound’s structural features make it a candidate for drug discovery and development. It may exhibit pharmacological properties that are beneficial in treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atoms may enhance the compound’s binding affinity and stability in biological systems .

Comparison with Similar Compounds

Structural Analog: 2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine (CAS 1849371-61-4)

Key Differences :

  • Core Structure : Replaces the nitrogen in the azaspiro ring with oxygen (5-oxaspiro[3.4]octane vs. 6-azaspiro[3.4]octane) .
  • Substituent : Features a shorter ethylamine chain (C2) instead of a difluorinated propanamine (C3).
  • Molecular Weight : 155.24 g/mol vs. an estimated higher weight for the target compound due to fluorine atoms .

Implications :

  • The oxygen atom in the spiro ring may reduce basicity compared to the nitrogen-containing analog.
  • Fluorine atoms in the target compound likely increase lipophilicity and metabolic resistance.

Structural Analog: 6-Azaspiro[3.4]octan-1-ol Hydrochloride (CAS 22888-49-9)

Key Differences :

  • Functional Group : Contains a hydroxyl group (-OH) at the 1-position of the azaspiro ring, contrasting with the amine-linked difluoropropyl group in the target compound .
  • Salt Form : Marketed as a hydrochloride salt, which improves solubility and crystallinity .

Implications :

  • The hydrochloride salt form of this analog suggests that similar formulations could enhance the bioavailability of the target compound.

Structural Analog: tert-Butyl N-{6-Azaspiro[3.4]octan-8-yl}carbamate (CAS 1258649-89-6)

Key Differences :

  • Protecting Group : Uses a tert-butyl carbamate (Boc) group to protect the amine, whereas the target compound has a free primary amine .
  • Positional Isomerism : The amine is at the 8-position of the azaspiro ring, whereas the target compound’s amine is at the 6-position.

Implications :

  • The Boc group facilitates synthetic intermediates but requires deprotection for biological activity.
  • Positional isomerism may affect spatial orientation in binding pockets.

Functionalized Analog: 2-Azaspiro[3.4]octan-6-amine Hydrochloride with Thieno-Pyrimidinyl Substituent

Key Differences :

  • Core Heteroatom : Contains a 2-azaspiro ring (nitrogen at position 2) vs. 6-azaspiro in the target compound .

Implications :

  • The thieno-pyrimidinyl group suggests a role in targeting enzymatic active sites, whereas the difluoropropylamine in the target compound may prioritize membrane permeability.

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Feature
3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine 6-Azaspiro[3.4]octane 2,2-Difluoropropylamine ~200 (estimated) Fluorinated side chain
2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine 5-Oxaspiro[3.4]octane Ethylamine 155.24 Oxygen-containing spiro core
6-Azaspiro[3.4]octan-1-ol HCl 6-Azaspiro[3.4]octane Hydroxyl group N/A Hydrochloride salt formulation
tert-Butyl N-{6-Azaspiro[3.4]octan-8-yl}carbamate 6-Azaspiro[3.4]octane Boc-protected amine N/A Synthetic intermediate

Biological Activity

3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes a nitrogen atom within the ring system. The molecular formula is C7H12F2NC_7H_{12}F_2N with a molecular weight of approximately 183.63 g/mol. The presence of difluoropropane enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activity

Research indicates that compounds like 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine exhibit various biological activities:

  • Antitumor Activity : Some derivatives of azaspiro compounds have been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumorigenesis.
  • Neuropharmacological Effects : The spirocyclic structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes, potentially modulating metabolic pathways relevant to disease processes.

Synthesis Methods

The synthesis of 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine can be achieved through various chemical routes. One effective method involves the annulation of cyclopentane derivatives, which has been documented in several studies:

Synthesis MethodDescriptionYield
Method AAnnulation using cyclopentane derivativesHigh
Method BTwo-step synthesis involving acylation and reductionModerate
Method CDirect fluorination followed by aminationHigh

Case Studies

  • Antitumor Activity : A study published in RSC Publishing demonstrated that derivatives of 3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Neuroprotective Effects : Research conducted at a leading university highlighted the neuroprotective properties of spirocyclic amines in models of neurodegeneration, indicating that these compounds could mitigate oxidative stress and neuronal death associated with diseases like Alzheimer's .
  • Enzyme Inhibition : A recent patent described the use of azaspiro compounds as inhibitors for specific enzymes involved in metabolic disorders, showcasing their therapeutic potential in managing conditions such as diabetes and obesity .

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